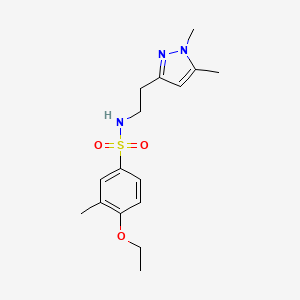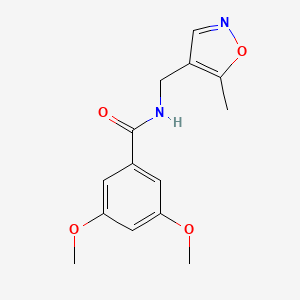
1,5-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O5 and its molecular weight is 373.369. The purity is usually 95%.
BenchChem offers high-quality 1,5-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antidepressant Activities
Research has shown that derivatives of pyrazole, including structures similar to 1,5-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide, exhibit significant antidepressant activities. For example, compounds synthesized from substituted carboxylic acid hydrazides reacted with ethenetetracarbonitril or diethyl (E)-2,3-dicyanobutenedioate, have shown to induce antidepressant activity, comparable or superior to standard treatments like imipramine in animal models (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).
Antiallergic Effects
Another study explored the synthesis of 2-alkyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds, revealing promising antiallergic activities. Certain derivatives demonstrated potent antiallergic effects, inhibiting ear edema in mice induced by various allergens without significant mast cell degranulation, suggesting a novel pathway for antiallergic activity (Huang et al., 1994).
Crystal Structure and Molecular Analysis
The crystal structure and molecular analysis of related compounds provide insights into their chemical behavior and potential applications in material science or as pharmaceutical intermediates. For instance, a study on the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide revealed its stabilization through hydrogen bond interactions, suggesting implications for designing compounds with desired physicochemical properties (Prabhuswamy et al., 2016).
Antibacterial Agents
Derivatives of pyrazole have also been investigated for their antibacterial properties. Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).
Cytotoxic Activity
Furthermore, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound , have been evaluated for their cytotoxic activities against various cancer cell lines, showing potent effects in some cases. This suggests potential applications in cancer therapy (Deady et al., 2003).
Propiedades
IUPAC Name |
1,5-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-9-6-11(21-22(9)2)15(23)18-17-20-19-16(27-17)10-7-12(24-3)14(26-5)13(8-10)25-4/h6-8H,1-5H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBCGOGGNTYTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2853860.png)

![3-Methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853863.png)
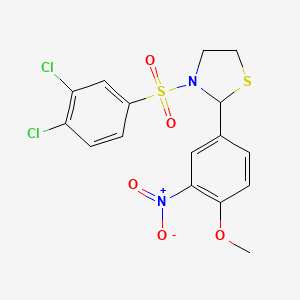
![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B2853867.png)
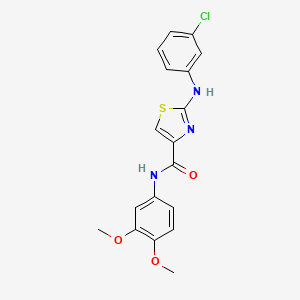


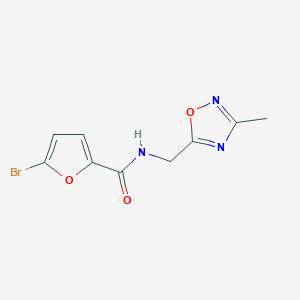
![N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2853876.png)
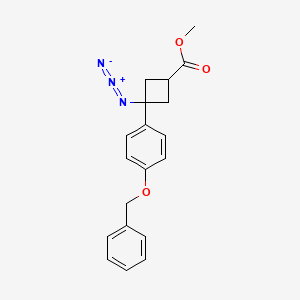
![methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate](/img/structure/B2853878.png)
